Sulfosuccinic acid
Overview
Description
Sulfosuccinic acid is a type of anionic surfactant that has been widely used as a mild cleanser . It is the sodium salt of alkyl ester of sulfosuccinic acid . It is also used in the cosmetic industry to improve the mildness of personal care products . Sulfosuccinic acid is a detergent composition that has been shown to have antioxidative properties and is biocompatible .
Synthesis Analysis
Sulfosuccinic acid can be synthesized by esterification of unsaturated fatty alcohols (Oleyl alcohol), which are special and can only be obtained from natural sources, with maleic anhydride followed by sulfonation of sodium bisulphate and neutralized with sodium hydroxide solution .
Molecular Structure Analysis
The molecular formula of Sulfosuccinic acid is C4H6O7S . Its average mass is 198.151 Da and its monoisotopic mass is 197.983429 Da .
Chemical Reactions Analysis
Sulfosuccinic acid has been used as a crosslinking agent in the formulation and characterization of polyvinyl alcohol (PVA) membranes . The crosslinking reactions occur between the free base hydroxyls of the polymer base and the crosslinking agent functional groups, causing the reduction in water solubility of the polymer, increasing polymer rigidity and chemical stability .
Physical And Chemical Properties Analysis
Sulfosuccinic acid is a viscous liquid with a concentration of 70 wt. % in H2O . Its refractive index is 1.449 and its density is 1.438 g/mL at 25 °C . It has a boiling point of 140 °C (1013 hPa) and a density of 1.46 g/cm3 (20 °C) .
Scientific Research Applications
Proton Exchange Membranes for Electrochemical Energy
Sulfosuccinic acid is utilized in the development of sustainable proton exchange membranes (PEMs) for electrochemical energy applications. These PEMs are crucial components in fuel cells and electrolyzers. By crosslinking cellulose nanocrystals with sulfosuccinic acid, researchers have improved the mechanical robustness, water stability, and proton conductivity of these membranes. This innovation offers a low-cost and environmentally friendly alternative to conventional perfluorosulfonic acid ionomers .
Surfactants in Personal Care Products
As a mild surfactant, sulfosuccinic acid derivatives, particularly sulfosuccinates, are extensively used in the cosmetic industry. They improve the mildness of personal care products, such as shampoos and cleansers, due to their excellent foaming, wetting, emulsifying, and solubilizing properties. Their biodegradability and low critical micelle concentration make them a preferred choice for skin-friendly formulations .
Textile Industry Applications
In the textile industry, sulfosuccinic acid is employed for its strong wetting and emulsifying properties. It aids in the processing of fibers and fabrics, enhancing dye uptake and improving the finish of the textile products. Its use in this field is driven by the need for high-performance and cost-effective processing aids .
Polymer and Coatings Industry
Sulfosuccinic acid finds applications in the polymers and coatings industry due to its ability to act as a plasticizer and stabilizer. It helps in improving the flow properties of polymers and enhances the adhesion of coatings. This compound is also used in the synthesis of biodegradable polymers, contributing to the development of sustainable materials .
Agriculture Industry
In agriculture, sulfosuccinic acid-based surfactants are used to improve the efficacy of pesticides and herbicides. They enhance the spreading and penetration of agrochemicals on plant surfaces, leading to better crop protection and yield. The surfactants’ biodegradability is also beneficial in reducing environmental impact .
Leather Processing
The leather industry utilizes sulfosuccinic acid for its tanning and dyeing processes. It acts as a dispersing agent, ensuring even distribution of tanning agents and dyes, resulting in uniform and high-quality leather products .
Printing Industry
Sulfosuccinic acid is used in the printing industry as a component of ink formulations. It improves the wetting and dispersion of pigments, leading to sharper and more vibrant prints. Its role in inkjet inks is particularly significant, where fast drying and color intensity are essential .
Electrochemical Sensor Development
Recent research has explored the use of sulfosuccinic acid in the development of electrochemical sensors. These sensors can detect various substances with high sensitivity and selectivity, making them valuable tools in environmental monitoring and medical diagnostics .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sulfosuccinic acid, also known as dioctyl sulfosuccinate or DOSS, is primarily used as a surfactant . Its primary targets are the lipid membranes of cells, where it reduces surface tension and facilitates the interaction of water and lipids .
Mode of Action
Sulfosuccinic acid acts as an anionic surfactant . It reduces the surface tension of the stool, allowing more intestinal water and fat to combine with the stool . This action softens the stool and decreases the strain and discomfort associated with constipation .
Biochemical Pathways
The biochemical pathways affected by sulfosuccinic acid are primarily related to its surfactant properties. It interacts with lipid membranes, altering their properties and facilitating the interaction of water and lipids .
Pharmacokinetics
As a surfactant, it is primarily used topically or rectally, and its onset of action ranges from 12 hours to 5 days .
Result of Action
The primary result of sulfosuccinic acid’s action is the softening of the stool, which can alleviate constipation .
Action Environment
The action of sulfosuccinic acid can be influenced by various environmental factors. For instance, the efficiency of its crosslinking action in the formation of hydrogels can be affected by temperature, with optimal crosslinking occurring at 60°C for 4 hours, followed by a further curing step at 80°C for 2 hours
properties
IUPAC Name |
2-sulfobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUAUXLGCMPNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52740-64-4 (di-NH4 salt), 13419-59-5 (tri-Na salt), 14933-03-0 (di-Na salt), 20526-58-3 9Na salt), 29454-16-8 (mono-Na salt), 55098-36-7 (Mg salt), 64051-32-7 (mono-NH4 salt), 75499-40-0 (NH4 salt), 94138-92-8 (tri-Li salt) | |
Record name | Thiosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042426 | |
Record name | Sulfosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfosuccinic acid | |
CAS RN |
5138-18-1 | |
Record name | Sulfosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5138-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-sulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFOSUCCINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X769MZ3BBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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